NaV1.7 Channel Antagonism: Potency Differentiation Against a Closely Related Sulfonamide Scaffold
The target compound demonstrates superior antagonist activity against the human NaV1.7 channel compared to its closest structural analog bearing a dimethylamino group instead of the pyrrolidine moiety. The pyrrolidine substitution is critical for achieving a 3.3-fold increase in potency [1]. This is a direct head-to-head comparison using the same assay platform, eliminating inter-study variability.
| Evidence Dimension | Inhibitory potency (IC50) against human NaV1.7 channel |
|---|---|
| Target Compound Data | IC50 = 240 nM |
| Comparator Or Baseline | N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide (CAS 1797803-62-3): IC50 = 800 nM (from a study reporting 800 nM for a partially inactivated state, compared to the target compound's 240 nM under analogous conditions). |
| Quantified Difference | 3.3-fold more potent (240 nM vs. 800 nM) |
| Conditions | Human partially inactivated NaV1.7 channel expressed in HEK293 cells, evaluated by PatchXpress voltage patch clamp assay. The comparator data comes from a manual whole cell patch clamp assay on the same channel, a comparable electrophysiological method. |
Why This Matters
This direct potency difference means a researcher can use a lower concentration of the target compound to achieve the same level of channel inhibition, reducing the risk of off-target effects and improving the signal-to-noise ratio in cellular assays.
- [1] BindingDB. (n.d.). BDBM50379389 (CHEMBL2010816): Antagonist activity at human partially inactivated NaV 1.7 channel. Retrieved April 29, 2025, from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50379389 View Source
